![molecular formula C7H9N3O3 B12283885 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid](/img/structure/B12283885.png)
3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the hydroxy and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Substitution reactions can introduce different substituents onto the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents and nucleophiles are commonly employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
- 1H-pyrazolo[3,4-b]pyridine derivatives
Comparison: Compared to similar compounds, 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy and carboxylic acid groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H9N3O3 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
3-oxo-1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H9N3O3/c11-6-3-1-4(7(12)13)8-2-5(3)9-10-6/h4,8H,1-2H2,(H,12,13)(H2,9,10,11) |
Clé InChI |
NMTQMJQKIAALGN-UHFFFAOYSA-N |
SMILES canonique |
C1C(NCC2=C1C(=O)NN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate](/img/structure/B12283809.png)
![N-[4-hydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12283813.png)
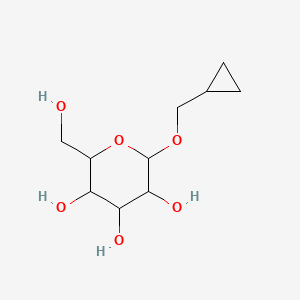
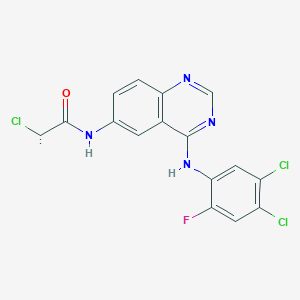


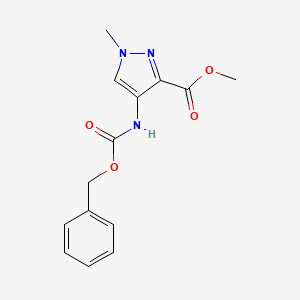
![(2S)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-4-methoxybenzoicAcid2-[[4-(Trifluoromethoxy)phenyl]methoxy]propylEster](/img/structure/B12283844.png)


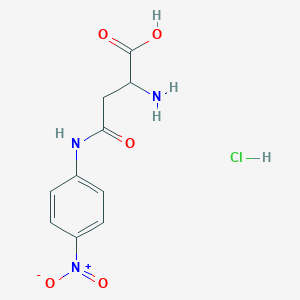

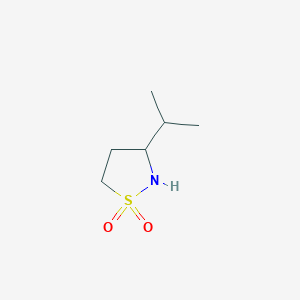
![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12283878.png)
